4-Bromo-1-isopropoxy-2-vinylbenzene
Overview
Description
4-Bromo-1-isopropoxy-2-vinylbenzene is an organic compound with the molecular formula C11H13BrO and a molecular weight of 241.12 g/mol It is a derivative of benzene, featuring a bromine atom, an isopropoxy group, and a vinyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-isopropoxy-2-vinylbenzene typically involves the following steps :
Formation of 5-bromo-2-isopropoxybenzaldehyde: This intermediate is synthesized by reacting 5-bromo-2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate.
Wittig Reaction: The aldehyde group of 5-bromo-2-isopropoxybenzaldehyde is then subjected to a Wittig reaction with methyl triphenylphosphonium bromide to form the vinyl group, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity reagents to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-isopropoxy-2-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be replaced by other electrophiles under suitable conditions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can lead to the formation of ethyl derivatives.
Substitution Reactions: The isopropoxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethyl derivatives.
Scientific Research Applications
4-Bromo-1-isopropoxy-2-vinylbenzene has several applications in scientific research :
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it valuable in the development of new materials with specific properties.
Biomedical Studies: It is used in the synthesis of potential pharmaceutical compounds and in the study of biological pathways.
Catalysis: It is employed in the preparation of catalysts for various chemical reactions, including ring-closing metathesis.
Mechanism of Action
The mechanism of action of 4-Bromo-1-isopropoxy-2-vinylbenzene primarily involves electrophilic aromatic substitution reactions . The bromine atom on the benzene ring acts as a leaving group, allowing the compound to participate in various substitution reactions. The vinyl group can also undergo addition reactions, forming cationic intermediates that further react to yield substituted products.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-vinylphenol: Similar structure but with a hydroxyl group instead of an isopropoxy group.
4-Bromo-1-methoxy-2-vinylbenzene: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Bromo-1-ethoxy-2-vinylbenzene: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
4-Bromo-1-isopropoxy-2-vinylbenzene is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
4-bromo-2-ethenyl-1-propan-2-yloxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-4-9-7-10(12)5-6-11(9)13-8(2)3/h4-8H,1H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZZHCKOFMJWES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501903 | |
Record name | 4-Bromo-2-ethenyl-1-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16602-27-0 | |
Record name | 4-Bromo-2-ethenyl-1-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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